molecular formula C4H6N4O2 B126051 N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide CAS No. 140706-47-4

N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide

Cat. No. B126051
M. Wt: 142.12 g/mol
InChI Key: GVZQUWHSBVLLCC-UHFFFAOYSA-N
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Description

N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide is a chemical compound that is part of a broader class of acetamides which have been synthesized and studied for various biological activities. The compound is characterized by the presence of an oxadiazole ring, a heterocyclic compound containing nitrogen and oxygen, and an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom.

Synthesis Analysis

The synthesis of related acetamide compounds with oxadiazole moieties has been reported in the literature. For instance, acetamides carrying substituted 1,3,4-oxadiazole have been synthesized from the reaction of 5-aryl-2-chloroacetamido-1,3,4-oxadiazoles with different secondary amines . Another synthesis route involves the N-alkylation reaction of 2-chloro-N-(5-aryl-[1,3,4]oxadiazol-2-yl)-acetamides with thiazolidinedione and potassium salts of its arylidene derivatives . These methods highlight the versatility of synthetic approaches to create a variety of acetamide derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be complex, with various substituents influencing the overall shape and properties of the molecule. For example, compounds similar to N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide, such as N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, have been found to be isostructural and exhibit a 'V' shape with angles between the aromatic planes . The molecular structure is crucial as it can affect the compound's interaction with biological targets and its overall bioactivity.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives with the oxadiazole ring is influenced by the presence of various functional groups. These compounds can undergo further chemical reactions, such as N-alkylation, to produce new derivatives with different biological properties. The presence of the oxadiazole ring and acetamide group can also influence the types of intermolecular interactions the compound can participate in, such as hydrogen bonding, which is essential for its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide and its derivatives are determined by their molecular structure. The presence of halogen atoms, as well as the oxadiazole and acetamide groups, can affect properties such as solubility, melting point, and stability. These properties are important for the compound's application in biological systems and can influence its pharmacokinetic and pharmacodynamic profiles. The intermolecular interactions, such as hydrogen bonds, can also contribute to the compound's solid-state properties, which are important for its formulation and storage .

Scientific Research Applications

Energetic Materials and Thermal Stability

N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide derivatives have been explored as components in insensitive energetic materials. For example, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized and characterized for its potential in energetic applications. These compounds, featuring combinations of 1,2,5- and 1,2,4-oxadiazole rings, exhibited moderate thermal stabilities and insensitivity to impact and friction, making them superior to traditional materials like TNT in certain aspects (Yu et al., 2017).

Biomedical Research: Antidiabetic and Antimicrobial Agents

N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide and its derivatives have shown potential in biomedical research. For instance, certain derivatives demonstrated significant anti-diabetic properties through enzyme inhibition, also displaying cytotoxic behavior against brine shrimps. These findings suggest their potential as valuable anti-diabetic agents (Abbasi et al., 2020). Additionally, various acetamide derivatives have been prepared and found active against microbial species, indicating their potential for antimicrobial applications (Gul et al., 2017).

Cancer Research

Some N-substituted derivatives of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide have been studied for their potential in cancer research. Specifically, derivatives have shown significant cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents. The structure-activity relationships established in these studies can guide the development of more effective cancer therapeutics (Hassanzadeh et al., 2019).

Safety And Hazards

The compound is classified as an Eye Irritant 2 according to the GHS classification . The precautionary statements include P305 + P351 + P338 .

properties

IUPAC Name

N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-2(9)6-4-3(5)7-10-8-4/h1H3,(H2,5,7)(H,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZQUWHSBVLLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878734
Record name Furazanamine, 4-(acetylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide

CAS RN

140706-47-4
Record name Furazanamine, 4-(acetylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SC Tso, WJ Gui, CY Wu, JL Chuang, X Qi… - Journal of Biological …, 2014 - ASBMB
The mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC) is negatively regulated by reversible phosphorylation. BCKDC kinase (BDK) inhibitors that augment …
Number of citations: 78 www.jbc.org
JL Catrow, Y Zhang, M Zhang, H Ji - Journal of medicinal …, 2015 - ACS Publications
Acyl hydrazone is an important functional group for the discovery of bioactive small molecules. This functional group is also recognized as a pan assay interference structure. In this …
Number of citations: 60 pubs.acs.org
S Lal, A Chowdhury, N Kumbhakarna… - Organic Chemistry …, 2021 - pubs.rsc.org
The energetic properties of homocubane derivatives have been evaluated for the first time. The newly synthesized compounds have been fully characterized by spectroscopic methods …
Number of citations: 10 pubs.rsc.org
JL Catrow - 2017 - core.ac.uk
The dysregulation of protein–protein interaction (PPI) networks has been implicated in many diseases. Designing therapeutic small-molecule inhibitors of these interactions is a …
Number of citations: 2 core.ac.uk

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